Ki20227

Catalog No.
S531755
CAS No.
623142-96-1
M.F
C24H24N4O5S
M. Wt
480.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ki20227

CAS Number

623142-96-1

Product Name

Ki20227

IUPAC Name

1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29)

InChI Key

SHPFDGWALWEPGS-UHFFFAOYSA-N

SMILES

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Ki 20227, Ki-20227, Ki20227, N-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-methoxyphenyl)-N'-(1-(1,3-thiazole-2-yl)ethyl)urea

Canonical SMILES

CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC

Description

The exact mass of the compound Ki20227 is 480.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ki20227 is an orally bioavailable and highly selective inhibitor of c-Fms tyrosine kinase, also known as colony stimulating factor 1 receptor (CSF1R) []. It was discovered by Kubota et al. in 2006 []. This specific inhibition makes Ki20227 valuable for studying the role of CSF1R in various diseases.


Molecular Structure Analysis

Ki20227 belongs to the class of quinoline-urea derivatives []. Its structure features a central urea group flanked by a substituted quinoline ring on one side and a methoxyphenyl group with a thiazole moiety on the other side []. This specific arrangement is believed to contribute to its binding affinity towards CSF1R [].


Chemical Reactions Analysis

The detailed synthesis of Ki20227 is not publicly available. However, research suggests it likely involves a multi-step organic synthesis process to create the quinoline-urea structure [].

Ki20227 acts by competitively binding to the ATP-binding pocket of CSF1R, thereby inhibiting its phosphorylation and downstream signaling pathways []. This inhibition disrupts processes regulated by CSF1R, such as macrophage differentiation and survival.

Studies have shown that Ki20227 effectively suppresses osteoclastogenesis (formation of bone-resorbing cells) by inhibiting CSF1R signaling [, ]. This makes it a potential therapeutic candidate for diseases involving excessive bone breakdown, such as bone metastasis and rheumatoid arthritis [, , ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

480.1467

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Aikawa Y, Yamagata K, Katsumoto T, Shima Y, Shino M, Stanley ER, Cleary ML, Akashi K, Tenen DG, Kitabayashi I. Essential role of PU.1 in maintenance of mixed lineage leukemia-associated leukemic stem cells. Cancer Sci. 2015 Mar;106(3):227-36. doi: 10.1111/cas.12593. Epub 2015 Feb 12. PubMed PMID: 25529853; PubMed Central PMCID: PMC4373983.
2: Toy EP, Lamb T, Azodi M, Roy WJ, Woo HH, Chambers SK. Inhibition of the c-fms proto-oncogene autocrine loop and tumor phenotype in glucocorticoid stimulated human breast carcinoma cells. Breast Cancer Res Treat. 2011 Sep;129(2):411-9. doi: 10.1007/s10549-010-1247-7. Epub 2010 Nov 10. PubMed PMID: 21063905.
3: Uemura Y, Ohno H, Ohzeki Y, Takanashi H, Murooka H, Kubo K, Serizawa I. The selective M-CSF receptor tyrosine kinase inhibitor Ki20227 suppresses experimental autoimmune encephalomyelitis. J Neuroimmunol. 2008 Mar;195(1-2):73-80. doi: 10.1016/j.jneuroim.2008.01.015. Epub 2008 Apr 2. PubMed PMID: 18378004.
4: Ohno H, Uemura Y, Murooka H, Takanashi H, Tokieda T, Ohzeki Y, Kubo K, Serizawa I. The orally-active and selective c-Fms tyrosine kinase inhibitor Ki20227 inhibits disease progression in a collagen-induced arthritis mouse model. Eur J Immunol. 2008 Jan;38(1):283-91. PubMed PMID: 18085662.
5: Ohno H, Kubo K, Murooka H, Kobayashi Y, Nishitoba T, Shibuya M, Yoneda T, Isoe T. A c-fms tyrosine kinase inhibitor, Ki20227, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model. Mol Cancer Ther. 2006 Nov;5(11):2634-43. PubMed PMID: 17121910.

Explore Compound Types